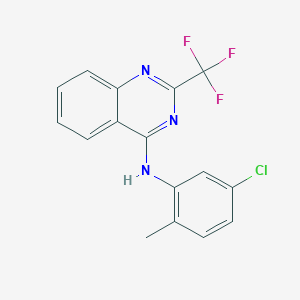

N-(5-氯-2-甲基苯基)-2-(三氟甲基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinamine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The specific compound , due to its structural features, is likely to exhibit unique chemical and physical properties that could make it valuable for various scientific applications.

Synthesis Analysis

The synthesis of quinazolinamine derivatives typically involves cyclization reactions, nucleophilic substitutions, and condensations. For instance, compounds similar to the one mentioned can be synthesized through multi-step reactions starting from anthranilates or chloro-substituted quinazolines. These processes might involve intermediate formations, such as chloro-nitro-quinazoline, followed by substitutions and reductions to achieve the desired quinazolinamine structure (Mohanta & Kim, 2002); (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazolinamines can be elucidated using spectroscopic methods and X-ray crystallography. These compounds often exhibit a planar quinazoline core with various substituents that influence their chemical behavior and interactions. DFT (Density Functional Theory) calculations can further provide insights into the electronic structure, geometrical parameters, and molecular electrostatic potential, aiding in understanding the reactivity and properties of these molecules (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the substituents present on the quinazoline ring. The presence of electron-withdrawing or donating groups significantly affects their reactivity. These compounds can also exhibit promising inhibitory activities against various biological targets due to their ability to interact with enzymes and receptors (Wu et al., 2021).

科学研究应用

喹唑啉咔唑啉生物碱合成: N-(4-氯-5H-1,2,3-二噻唑-5-亚甲基)蒽酰胺酸甲酯与色胺的反应生成喹唑啉酮,在优异的产率下经历环化反应生成喹唑啉咔唑啉生物碱,如芸香碱和愈创木酚 (Mohanta & Kim, 2002).

生物胺转运体: 研究确定了多巴胺转运体的部分抑制剂和变构调节剂,包括 N-(二苯甲基)-2-苯基-4-喹唑啉胺等化合物,部分抑制了苯丙胺诱导的多巴胺释放 (Pariser et al., 2008).

H1 抗组胺剂: 合成了新的喹唑啉酮衍生物,在豚鼠上表现出显着的体内 H1 抗组胺活性。与标准抗组胺药相比,1-甲基-4-苄基-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮等化合物显示出更高的效力,且镇静作用可以忽略不计 (Alagarsamy, Solomon, & Murugan, 2007).

光物理和非线性光学性质: 具有喹唑啉衍生物的发色团在溶液和固态中均表现出有趣的发光性质。对其非线性光学性质的研究揭示了在光子材料中的潜在应用 (Moshkina et al., 2020).

表皮生长因子受体酪氨酸激酶成像: 合成了 EGFR-TK 的高亲和力抑制剂 N-(3-氯-4-氟苯基)-7-[11C]甲氧基-6-[3-(吗啉-4-基)丙氧基]喹唑啉-4-胺,用于正电子发射断层扫描成像,在癌症诊断中显示出潜力 (Holt et al., 2006).

抗疟疾作用: 合成喹唑啉二胺用于抗疟疾评估,揭示了某些衍生物的一般活性,为疟疾治疗提供了新的治疗选择 (Elslager et al., 1981).

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3/c1-9-6-7-10(17)8-13(9)21-14-11-4-2-3-5-12(11)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHWQFPTFKGZBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5509619.png)